![molecular formula C10H10N2O2 B2685902 5-(Aminomethyl)-2-methylisoindoline-1,3-dione CAS No. 1368926-79-7](/img/structure/B2685902.png)
5-(Aminomethyl)-2-methylisoindoline-1,3-dione
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Description
The compound “5-(Aminomethyl)-2-methylisoindoline-1,3-dione” is a complex organic molecule. It likely contains an isoindoline group, which is a type of heterocyclic compound . The “aminomethyl” part suggests the presence of an -NH2 group attached to a -CH2- group .
Synthesis Analysis
While specific synthesis methods for “5-(Aminomethyl)-2-methylisoindoline-1,3-dione” were not found, aminomethyl groups are often obtained by alkylation with Eschenmoser’s salt . Additionally, amination of 5-hydroxymethylfurfural has been reported to produce furan-based primary, secondary, and tertiary amines .
Scientific Research Applications
Epoxy Resin Curing Agent
Isophorone diamine serves as a curing agent for epoxy resins. When combined with epoxy compounds, it promotes cross-linking, leading to the formation of strong and durable polymer networks. These cured epoxy materials find applications in adhesives, coatings, and composite materials .
Matrix Material in Polymer Composites
IPDA contributes to the development of polymer composite materials (PCMs). Its incorporation into the matrix enhances mechanical properties, such as stress–strain behavior and thermomechanical characteristics. Compared to linear aliphatic amines, IPDA-based adhesive compositions exhibit improved viability and stress–strain properties .
Temperature-Reducing Accelerators
To optimize post-curing processes, various accelerators (such as phenol derivatives, imidazoles, and tertiary amine salts) are used with IPDA-based compositions. These accelerators help reduce the required curing temperature, making the manufacturing process more cost-effective and efficient .
Synthetic Chemistry
IPDA plays a crucial role in synthetic chemistry. Researchers utilize it as a reagent to synthesize other compounds. For instance, it has been employed in the synthesis of 4-amino-2-methylbenzoic acid, 4-amino-3-methylbenzoic acid, and related derivatives.
N-Alkylation Reactions
In organic synthesis, IPDA participates in N-alkylation reactions. For example, it reacts with N-benzoyl 5-(aminomethyl)tetrazole (5-AMT) to yield regioisomers. These reactions are essential for creating diverse chemical structures .
Boronic Acid Derivative
IPDA, specifically its hydrochloride form, serves as a versatile reagent in scientific investigations. It acts as a boronic acid derivative, finding applications as a catalyst, ligand for protein/enzyme studies, and a building block for compound synthesis .
properties
IUPAC Name |
5-(aminomethyl)-2-methylisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-9(13)7-3-2-6(5-11)4-8(7)10(12)14/h2-4H,5,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFDPLLUJYANED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)-2-methylisoindoline-1,3-dione |
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